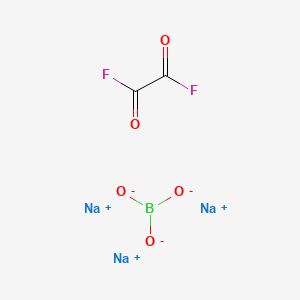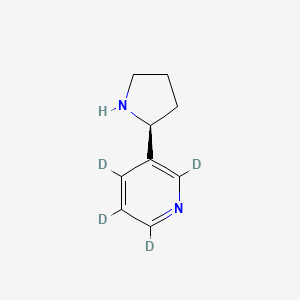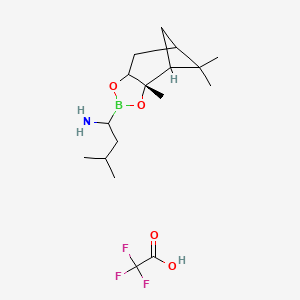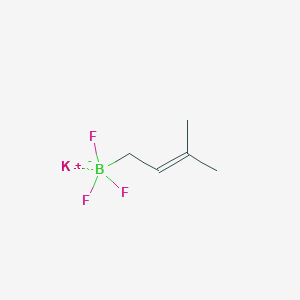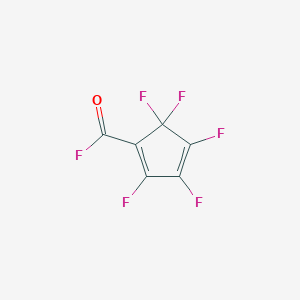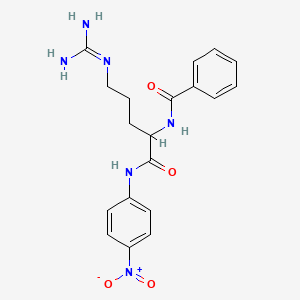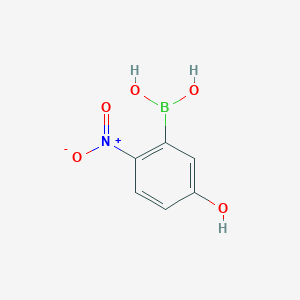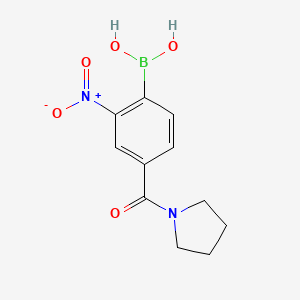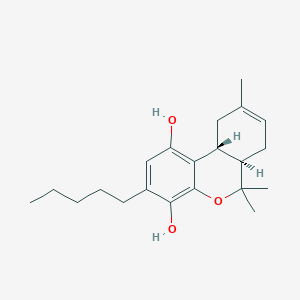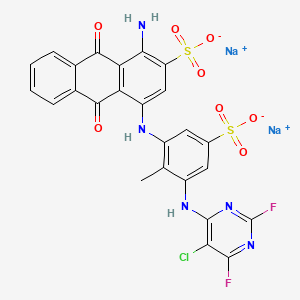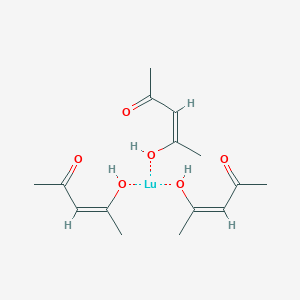
3-(Methoxymethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound features a methoxymethyl group attached to the nitrogen atom of the piperidine ring, which is connected to another piperidine ring. The presence of the methoxymethyl group can influence the compound’s reactivity and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,4’-bipiperidine can be achieved through various methods. One common approach involves the methoxymethylation of piperidine derivatives. For instance, the reaction of piperidine with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 can yield the desired product . This method is advantageous due to its high efficiency, short reaction times, and solvent-free conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale methoxymethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZrO(OTf)2 or other metal triflates are often employed to facilitate the reaction.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in the presence of an appropriate nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the bipiperidine structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted bipiperidine derivatives with different functional groups replacing the methoxymethyl group.
科学的研究の応用
3-(Methoxymethyl)-1,4’-bipiperidine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
1,4-Dimethylpiperidine: A similar compound with two methyl groups attached to the piperidine ring.
3-(Methoxymethyl)indole: Another compound with a methoxymethyl group, but attached to an indole ring.
Uniqueness
3-(Methoxymethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure and the presence of the methoxymethyl group. This combination can result in distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
3-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-11-3-2-8-14(9-11)12-4-6-13-7-5-12/h11-13H,2-10H2,1H3 |
InChIキー |
QMHOARZNADZMJB-UHFFFAOYSA-N |
正規SMILES |
COCC1CCCN(C1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
